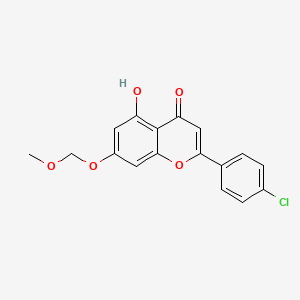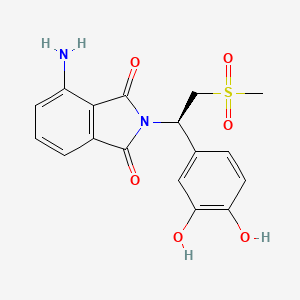
N-DesacetylO4-DesmethylO3-DesethylApremilast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-DesacetylO4-DesmethylO3-DesethylApremilast is a derivative of Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor used primarily for treating psoriatic arthritis and other inflammatory conditions . This compound is structurally related to Apremilast and shares some of its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-DesacetylO4-DesmethylO3-DesethylApremilast involves multiple steps, starting from the parent compound, Apremilast. The process typically includes selective deacetylation, demethylation, and deethylation reactions. Specific reagents and catalysts are used to achieve these transformations under controlled conditions. For instance, deacetylation might be carried out using a base such as sodium hydroxide, while demethylation and deethylation could involve the use of specific demethylating and deethylating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-DesacetylO4-DesmethylO3-DesethylApremilast undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-DesacetylO4-DesmethylO3-DesethylApremilast has several scientific research applications:
Chemistry: Used as a reference compound in the study of PDE4 inhibitors and their derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and inflammatory responses.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and conditions related to PDE4 inhibition.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of N-DesacetylO4-DesmethylO3-DesethylApremilast involves the inhibition of PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the suppression of pro-inflammatory cytokine production and modulation of immune responses. The compound targets specific molecular pathways involved in inflammation and immune regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apremilast: The parent compound, known for its PDE4 inhibitory activity.
N-DesacetylApremilast: Another derivative with similar pharmacological properties.
O4-DesmethylApremilast: A related compound with modifications at the O4 position.
Uniqueness
N-DesacetylO4-DesmethylO3-DesethylApremilast is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other derivatives. These modifications can influence its potency, selectivity, and therapeutic applications .
Eigenschaften
Molekularformel |
C17H16N2O6S |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
4-amino-2-[(1R)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O6S/c1-26(24,25)8-12(9-5-6-13(20)14(21)7-9)19-16(22)10-3-2-4-11(18)15(10)17(19)23/h2-7,12,20-21H,8,18H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
VAAYDZXCBWCOCK-LBPRGKRZSA-N |
Isomerische SMILES |
CS(=O)(=O)C[C@@H](C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Kanonische SMILES |
CS(=O)(=O)CC(C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


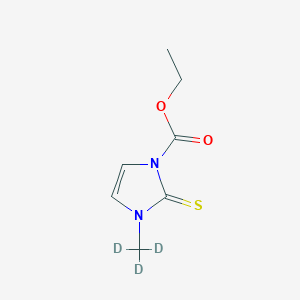
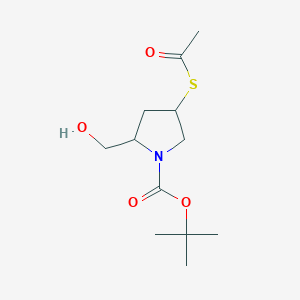
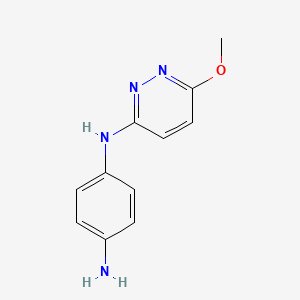
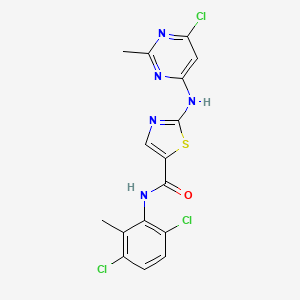
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)
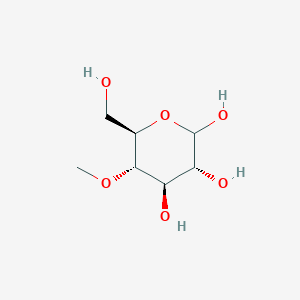

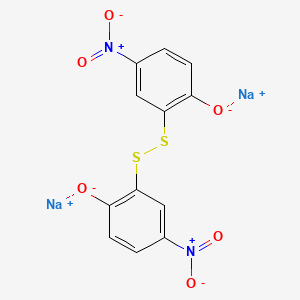
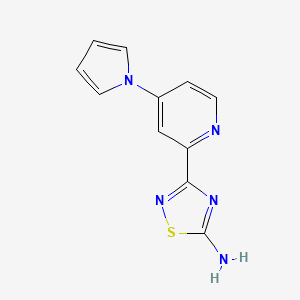


![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)
